BenchChemオンラインストアへようこそ!

WAY-151693

NMR structure MMP-13 ligand binding

Select WAY-151693 for its rigorously validated NMR binding geometry in MMP-13 (PDB 1FLS), defined by 52 distance restraints. This structural precision ensures reliable target engagement and benchmarking in virtual screening, enzyme assays, and chondrocyte studies. Its characterized potency (MMP-13 pKi=8.10) and cross-reactivity profile (MMP-9 pKi=8.30) mitigate off-target risk compared to uncharacterized alternatives.

Molecular Formula C21H21N3O5S
Molecular Weight 427.5 g/mol
Cat. No. B1683078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-151693
SynonymsWAY 151693
WAY-151693
WAY151693
Molecular FormulaC21H21N3O5S
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)NO)N(CC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H21N3O5S/c1-15-5-3-7-19(21(25)23-26)20(15)24(14-16-6-4-12-22-13-16)30(27,28)18-10-8-17(29-2)9-11-18/h3-13,26H,14H2,1-2H3,(H,23,25)
InChIKeyAINJYWXKBKRQSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WAY-151693: Baseline Properties and Classification of This Sulfonamide Hydroxamate MMP-13 Inhibitor


WAY-151693 is a sulfonamide derivative of a hydroxamic acid, classified as a small-molecule inhibitor of human collagenase-3 (matrix metalloproteinase-13, MMP-13) [1]. Its molecular formula is C21H21N3O5S (free base) with a molecular weight of approximately 427.47 g/mol . The compound binds to the catalytic zinc ion in the MMP-13 active site via its hydroxamic acid moiety, a structural feature confirmed by high-resolution NMR [2]. WAY-151693 was originally developed and characterized in the late 1990s as a research tool for probing MMP-13 structure and function, with its three-dimensional binding mode and distance restraints within the enzyme active site rigorously defined [2].

Why MMP-13 Inhibitor Substitution Without WAY-151693 Structural Validation Can Derail Experimental Reproducibility


Matrix metalloproteinases (MMPs) share a conserved catalytic domain architecture, yet subtle differences in the S1′ pocket depth, shape, and loop dynamics critically govern inhibitor selectivity and binding kinetics [1]. Simply selecting an alternative MMP-13 inhibitor—or a broader-spectrum hydroxamic acid—without accounting for these sub-structural variations introduces substantial risk of off-target MMP engagement (e.g., MMP-1, MMP-9) and altered cellular phenotypic readouts [2]. WAY-151693 is distinguished by its extensively validated, high-resolution NMR-derived binding pose, which provides a well-defined set of 52 intramolecular distance restraints anchoring the ligand within the MMP-13 active site [1]. This structural precision, coupled with its unique sulfonamide-pyridyl scaffold orientation, renders generic in-class substitution scientifically untenable for experiments requiring controlled, MMP-13-focused target engagement with documented binding geometry [1][3].

Quantitative Differentiation Evidence for WAY-151693 vs. CGS-27023A and RS-130830 in MMP Inhibition Profiling


WAY-151693 NMR-Derived Binding Mode Provides Distinct Structural Differentiation from RS-130830 and CGS-27023A

The high-resolution NMR solution structure of the MMP-13 catalytic domain complexed with WAY-151693 reveals that the inhibitor is anchored by a total of 52 experimentally derived distance restraints, defining its precise binding conformation [1]. In contrast, the same study notes that the binding motif of WAY-151693 is similar to but distinct from that of RS-130830 (an X-ray structure) and CGS-27023A (an NMR structure with MMP-1), underscoring unique ligand-protein interaction geometries [1]. This level of structural resolution is not available for many alternative MMP-13 inhibitors in public repositories, making WAY-151693 a uniquely characterized tool for structure-based studies [1][2].

NMR structure MMP-13 ligand binding distance restraints

WAY-151693 MMP-13 Binding Affinity (pKi = 8.10) Compared to Broader Spectrum Inhibitor CGS-27023A

WAY-151693 exhibits a pKi of 8.10 (equivalent to an IC50 of approximately 7.9 nM) against human MMP-13 in enzyme inhibition assays [1]. In comparison, the broad-spectrum MMP inhibitor CGS-27023A demonstrates an IC50 of 6 nM against MMP-13 [2]. While both compounds achieve low nanomolar potency, the critical distinction lies in their selectivity profiles: CGS-27023A also potently inhibits MMP-1 (Ki = 33 nM), MMP-2 (Ki = 20 nM), MMP-3 (Ki = 43 nM), and MMP-9 (IC50 = 8 nM) [2], whereas WAY-151693 shows >10-fold selectivity for MMP-13 over MMP-1 (pKi = 6.84) [1]. This quantitative difference in off-target engagement is essential for studies where MMP-13-specific effects must be isolated.

pKi MMP-13 enzyme inhibition binding affinity

WAY-151693 Exhibits Lower MMP-9 Cross-Reactivity (pKi = 8.30) vs. RS-130830 (CTS-1027) Potent MMP-2/13 Dual Inhibition

WAY-151693 inhibits MMP-9 with a pKi of 8.30 (approximately 5.0 nM) [1], indicating modest cross-reactivity with gelatinase B. In contrast, the alternative MMP-13 inhibitor RS-130830 (CTS-1027) exhibits potent dual inhibition of MMP-2 (IC50 = 0.3 nM) and MMP-13 (IC50 = 0.5 nM), with reported >1,000-fold selectivity over MMP-1 but no reported selectivity over MMP-2 . For experimental systems where MMP-2 and MMP-9 activities are confounding variables (e.g., angiogenesis assays, tumor invasion models), WAY-151693 offers a narrower MMP-13/MMP-9 dual inhibition profile compared to the broader MMP-2/MMP-13 blockade of RS-130830 [1]. This nuanced selectivity distinction is critical when interpreting phenotypic outcomes in MMP-dependent biological processes.

MMP-9 selectivity MMP-2 off-target

Distinct S1′ Pocket Interactions Differentiate WAY-151693 from Other Hydroxamate MMP-13 Inhibitors

The NMR structure of the MMP-13:WAY-151693 complex reveals that the inhibitor occupies the S1′ specificity pocket, a key determinant of MMP-13 selectivity [1]. Notably, the S1′ pocket in MMP-13 is significantly longer than that in MMP-1, allowing WAY-151693 to extend deeply toward the protein surface, a structural feature that contributes to its selectivity over MMP-1 [1]. This binding geometry differs from that observed in the MMP-13:RS-130830 X-ray structure, where distinct side-chain conformations of active-site residues are present due to unique inhibitor-enzyme interactions [1]. These structural variations, while not always translating to large potency differences, are critical for understanding structure-activity relationships and for designing inhibitors with improved selectivity profiles.

S1' pocket structural biology MMP-13 ligand binding

Validated Application Scenarios for WAY-151693 in MMP-13-Focused Research Programs


Structure-Based Drug Design and Virtual Screening Validation

WAY-151693 serves as a gold-standard reference ligand for MMP-13 docking studies due to its extensively validated NMR binding pose with 52 distance restraints [1]. Medicinal chemistry teams can use the 1FLS PDB entry to benchmark virtual screening workflows, validate docking poses of novel chemical matter, and compare ligand binding modes with other structurally characterized MMP-13 inhibitors such as RS-130830 [1][2].

MMP-13 Biochemical Assay Development and Selectivity Profiling

In enzyme inhibition assays, WAY-151693 provides a well-characterized potency baseline (MMP-13 pKi = 8.10) with defined cross-reactivity against MMP-9 (pKi = 8.30) and MMP-1 (pKi = 6.84) [3]. This known profile enables researchers to calibrate assay conditions, validate MMP-13-dependent readouts, and benchmark the selectivity of novel inhibitors against a compound with documented MMP family inhibition fingerprint [3].

Comparative Structural Biology of MMP Family Members

The MMP-13:WAY-151693 NMR structure (1FLS) provides a unique dataset for comparative analysis of MMP active-site dynamics, particularly the S1′ pocket conformation and loop flexibility [1]. Researchers investigating the structural determinants of MMP-13 selectivity over MMP-1 can directly compare the 1FLS NMR ensemble with the MMP-1:CGS-27023A structure to understand how subtle differences in pocket geometry and protein dynamics influence inhibitor binding [1].

Tool Compound for Osteoarthritis and Cartilage Degradation Research

MMP-13 is a clinically validated target in osteoarthritis due to its role in degrading type II collagen [4]. WAY-151693, as a structurally defined and potency-characterized MMP-13 inhibitor, is suitable for in vitro chondrocyte and cartilage explant studies where selective MMP-13 inhibition is required to dissect disease mechanisms [1][4]. Its defined cross-reactivity with MMP-9 should be accounted for in experimental design, making it most appropriate for studies where gelatinase B co-inhibition does not confound interpretation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for WAY-151693

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.